((3-Chloro-4-fluorophenyl)sulfonyl)glycine ((3-Chloro-4-fluorophenyl)sulfonyl)glycine
Brand Name: Vulcanchem
CAS No.: 613657-33-3
VCID: VC7478507
InChI: InChI=1S/C8H7ClFNO4S/c9-6-3-5(1-2-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)
SMILES: C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)Cl)F
Molecular Formula: C8H7ClFNO4S
Molecular Weight: 267.66

((3-Chloro-4-fluorophenyl)sulfonyl)glycine

CAS No.: 613657-33-3

Cat. No.: VC7478507

Molecular Formula: C8H7ClFNO4S

Molecular Weight: 267.66

* For research use only. Not for human or veterinary use.

((3-Chloro-4-fluorophenyl)sulfonyl)glycine - 613657-33-3

Specification

CAS No. 613657-33-3
Molecular Formula C8H7ClFNO4S
Molecular Weight 267.66
IUPAC Name 2-[(3-chloro-4-fluorophenyl)sulfonylamino]acetic acid
Standard InChI InChI=1S/C8H7ClFNO4S/c9-6-3-5(1-2-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)
Standard InChI Key RCRPLYVUYSMZDL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)Cl)F

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

((3-Chloro-4-fluorophenyl)sulfonyl)glycine comprises a glycine moiety linked via a sulfonyl group to a 3-chloro-4-fluorophenyl ring. Key structural attributes include:

  • Sulfonamide backbone: The SO2NH-\text{SO}_2\text{NH}- group facilitates hydrogen bonding and interactions with biological targets such as enzymes .

  • Halogen substituents: The chloro and fluoro groups at the phenyl ring’s 3- and 4-positions enhance electron-withdrawing effects, influencing reactivity and stability .

  • Carboxylic acid terminus: The glycine-derived COOH- \text{COOH} group enables solubility adjustments and salt formation .

Table 1: Molecular Properties of ((3-Chloro-4-fluorophenyl)sulfonyl)glycine

PropertyValue
IUPAC Name2-[(3-Chloro-4-fluorophenyl)sulfonylamino]acetic acid
SMILESO=C(O)CNS(=O)(=O)C1=CC=C(F)C(Cl)=C1\text{O=C(O)CNS(=O)(=O)C1=CC=C(F)C(Cl)=C1}
InChI KeyRCRPLYVUYSMZDL-UHFFFAOYSA-N
Molecular Weight (g/mol)267.66
Storage Conditions2–8°C (stable in dry, inert atmospheres)

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under refrigerated conditions but is sensitive to prolonged exposure to light or moisture . Solubility data remain unreported in public literature, though its carboxylic acid group suggests partial solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Spectroscopic Data

  • NMR: Predicted signals include a singlet for the sulfonyl group (δ3.54.0ppm\delta \approx 3.5–4.0 \, \text{ppm}) and aromatic protons (δ7.07.8ppm\delta \approx 7.0–7.8 \, \text{ppm}) .

  • Mass Spectrometry: The molecular ion peak at m/z=267.66m/z = 267.66 aligns with its molecular weight, with fragmentation patterns dominated by cleavage at the sulfonamide bond .

Synthesis and Industrial Production

Synthetic Routes

While detailed protocols are proprietary, analogous sulfonamide syntheses suggest a multi-step process:

  • Sulfonation: Reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with glycine in alkaline conditions.

  • Purification: Crystallization or chromatography to isolate the product .

Table 2: Key Intermediates and Reagents

StepReagentRole
13-Chloro-4-fluorobenzenesulfonyl chlorideSulfonating agent
2GlycineNucleophile for sulfonamide formation
3Sodium bicarbonateBase for deprotonation

Industrial-scale production remains limited, with suppliers like Ambeed and SciSupplies offering small quantities (2.5g–10g) at premium prices .

Applications in Biochemical Research

Enzyme Inhibition Studies

Sulfonamides are renowned for inhibiting carbonic anhydrases and other metalloenzymes. While direct studies on ((3-Chloro-4-fluorophenyl)sulfonyl)glycine are sparse, its structural similarity to glycine transport inhibitors (e.g., NFPS) implies potential in modulating NMDA receptor co-agonist availability .

Prodrug Development

The carboxylic acid group allows derivatization into esters or amides, enhancing bioavailability. For example, methyl ester analogs could improve blood-brain barrier penetration for CNS-targeted therapies .

Comparative Analysis with Structural Analogs

((3-Chloro-4-fluorophenyl)sulfonyl)urea

This analog (CAS 151470615) replaces glycine with urea, increasing molecular weight to 252.65 g/mol. The urea moiety enhances hydrogen-bonding capacity, potentially improving target affinity .

Alanine Derivatives

Substituting glycine with alanine (e.g., CAS 1009505-66-1) introduces a methyl group, altering steric interactions and solubility profiles .

Research Gaps and Future Directions

  • Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data limits therapeutic exploration.

  • Biological Screening: Broad-spectrum assays against enzyme libraries could reveal novel targets.

  • Formulation Studies: Nanoencapsulation or prodrug strategies may address solubility challenges .

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